Zastaprazan, also known as JP-1366, is a novel compound classified as a potassium-competitive acid blocker. It is primarily being developed for the treatment of various acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD). Zastaprazan functions by selectively inhibiting the hydrogen/potassium ATPase enzyme, which plays a crucial role in gastric acid secretion. This mechanism positions it as a potential alternative to traditional proton pump inhibitors, offering a favorable safety and efficacy profile based on preclinical studies and early clinical trials .
The synthesis of Zastaprazan involves several key steps that utilize advanced organic chemistry techniques. While specific protocols are proprietary, general approaches include:
The synthesis typically follows a multi-step process involving:
Zastaprazan's molecular structure features a complex arrangement that allows it to effectively bind to the H+/K+-ATPase enzyme. The specific structural formula has not been disclosed in detail in public literature but is characterized by functional groups conducive to its pharmacological activity.
Zastaprazan undergoes various chemical reactions during its metabolic process within biological systems:
In vitro studies have shown that Zastaprazan exhibits stability under physiological conditions, with minimal degradation observed during metabolic profiling . The compound's interaction with metabolic enzymes such as cytochrome P450 has been evaluated, indicating low potential for drug-drug interactions.
Zastaprazan exerts its effects by competitively inhibiting the H+/K+-ATPase enzyme located in parietal cells of the gastric mucosa. This inhibition leads to:
The pharmacodynamic profile indicates rapid absorption and sustained action, making it effective for managing acid-related conditions.
Relevant analyses suggest that Zastaprazan maintains its integrity during storage and handling, which is critical for pharmaceutical formulations .
Zastaprazan is primarily researched for its application in treating gastrointestinal disorders characterized by excessive gastric acid production. Its potential uses include:
Clinical trials have shown promising results regarding its safety and efficacy compared to existing treatments like esomeprazole, indicating a strong potential for clinical application in the near future .
Zastaprazan belongs to the pharmacological class of potassium-competitive acid blockers (P-CABs), which inhibit gastric acid secretion through reversible and competitive blockade of H⁺/K⁺-ATPase (proton pump) in parietal cells [2] [8]. Unlike proton pump inhibitors (PPIs), which require acid activation and covalent binding, zastaprazan directly competes with potassium ions at the K⁺-binding site of the proton pump, preventing the conformational changes necessary for acid secretion [1] [10]. This mechanism is characterized by rapid, dose-dependent inhibition demonstrated by an in vitro pIC₅₀ value of 7.8 (IC₅₀ = 16.7 nM) against porcine H⁺/K⁺-ATPase, indicating high potency [8]. The compound's lipophilicity and weak base properties (pKa ≈ 6.0) enable rapid accumulation in the acidic parietal cell canaliculi, achieving concentrations approximately 100,000-fold higher than in plasma [10]. This pharmacokinetic behavior facilitates immediate inhibition upon administration, with studies showing significant acid suppression within 0.5–2 hours post-dose, irrespective of gastric pH or food intake [2] [9].
Zastaprazan demonstrates several pharmacological advantages over conventional PPIs (e.g., omeprazole, esomeprazole):
Table 2: Comparative Mechanisms of P-CABs vs. PPIs
Property | Zastaprazan (P-CAB) | Traditional PPIs |
---|---|---|
Target Binding | Reversible, K⁺-competitive | Irreversible, covalent |
Activation Requirement | None (pre-activated) | Acid-dependent activation |
Time to Peak Effect | 0.5–2 hours | 2–4 hours |
Influence of CYP2C19 | Minimal | Significant |
Nocturnal Acid Control | Excellent | Suboptimal |
Food Effect | Negligible | Significant (reduce efficacy) |
Zastaprazan achieved its first global approval on April 24, 2024, when South Korea's Ministry of Food and Drug Safety (MFDS) authorized JAQBO® (zastaprazan citrate) 20 mg tablets for erosive GERD treatment in adults [2] [4]. This approval was based on robust Phase III clinical data from a multicenter trial across 28 Korean sites, demonstrating a 97.9% healing rate for erosive esophagitis after eight weeks of once-daily therapy—among the highest rates reported for acid-suppressing agents [2]. The drug's development trajectory includes:
Table 3: Global Development Milestones for Zastaprazan
Timeline | Milestone | Region/Status |
---|---|---|
Mar 2023 | $127.5M licensing deal with Livzon Group | Greater China |
Oct 2023 | Phase III GERD data presentation at UEG Week | Europe (Vienna) |
Apr 2024 | MFDS approval for erosive GERD | South Korea (First approval) |
May 2024 | Interim Phase III data (ZERO-1 trial) released | Global |
Jun 2024 | Phase III trial initiation (NSAID ulcer prevention) | South Korea (NCT06439563) |
Jul 2024 | Phase III completion (gastric ulcer) | South Korea (NCT05448001) |
The development of zastaprazan was driven by unmet needs in managing acid-related disorders unaddressed by existing PPIs:
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9